N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
Description
Chemical Identity and Structure N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide (CAS: 450340-08-6) is a heterocyclic organic compound with the molecular formula C₂₀H₂₉N₃OS and a molecular weight of 359.5288 g/mol.
However, related compounds like 2-cyanopyridine are priced at $8/1g, $9/5g, and $10/25g .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c1-19(2,3)23-17(15-10-25-11-16(15)22-23)21-18(24)20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,4-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORUMUFMWDUJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4OS. The compound features a thieno[3,4-c]pyrazole moiety linked to an adamantane structure, which is known for enhancing bioavailability and metabolic stability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. These compounds have shown promising inhibitory effects against various cancer cell lines through mechanisms involving the inhibition of specific kinases such as BRAF(V600E) and EGFR.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound exhibits significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the adamantane core significantly influence the biological activity of the compound. For instance:
- Substituents on Pyrazole Ring : Alkyl groups enhance lipophilicity and cellular uptake.
- Adamantane Core : Provides structural rigidity and improves binding affinity to target proteins.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound against melanoma cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 0.5 µM.
- Inflammation Model : In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Challenges in Comparative Analysis No peer-reviewed studies or direct experimental data comparing N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide to analogous compounds were identified in the provided evidence. However, structural analogs can be inferred based on its components:
Table 1: Structural Features of Selected Analogous Compounds
Key Observations
Thienopyrazole Core: Similar to other thienopyrazole derivatives, the compound may exhibit bioactivity relevant to kinase inhibition, but this remains unverified without specific data.
Lack of Experimental Data: Critical parameters such as binding affinity, solubility, or toxicity relative to analogs like 2-cyanopyridine (a simpler heterocycle) cannot be compared due to insufficient evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
